An In-Depth Technical Guide to the Synthesis and Characterization of 8-Bromo-5-methylquinoline
An In-Depth Technical Guide to the Synthesis and Characterization of 8-Bromo-5-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The specific substitution pattern on the quinoline core dictates its pharmacological and physicochemical properties. 8-Bromo-5-methylquinoline is a valuable intermediate, offering multiple reaction sites for further functionalization, making it a key building block in the synthesis of complex molecules for drug discovery and the development of novel organic materials. This guide provides a comprehensive overview of the synthesis and characterization of 8-bromo-5-methylquinoline, offering insights into the underlying chemical principles and detailed experimental protocols.
I. Synthetic Strategies for 8-Bromo-5-methylquinoline
The synthesis of 8-bromo-5-methylquinoline is a multi-step process that begins with the construction of the 5-methylquinoline core, followed by a regioselective bromination. This section will detail both the classical approaches to quinoline synthesis applicable to the precursor and the direct bromination to yield the final product.
A. Synthesis of the 5-Methylquinoline Precursor
The initial and crucial step is the synthesis of 5-methylquinoline. Several classical methods can be employed, with the Skraup synthesis being a prominent and effective choice.
1. The Skraup Synthesis: A Robust Approach
The Skraup synthesis is a powerful method for constructing the quinoline ring system from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid.[2] To synthesize 5-methylquinoline, p-toluidine is used as the aromatic amine.
Mechanism and Rationale:
The reaction proceeds through a series of steps, beginning with the dehydration of glycerol by concentrated sulfuric acid to form the highly reactive α,β-unsaturated aldehyde, acrolein.[2] p-Toluidine then undergoes a Michael addition to acrolein, followed by an acid-catalyzed cyclization and subsequent dehydration. The final step involves an oxidation to aromatize the newly formed heterocyclic ring, yielding the stable quinoline system.[3] The choice of a mild oxidizing agent is crucial to control the often-exothermic nature of the Skraup reaction.[4]
Experimental Protocol: Synthesis of 5-Methylquinoline via Skraup Reaction
This protocol is adapted from the well-established Skraup synthesis of 6-methylquinoline from p-toluidine.[5]
-
Reagents:
-
p-Toluidine
-
Glycerol
-
Concentrated Sulfuric Acid
-
Arsenic Pentoxide (As₂O₅) or Nitrobenzene (as oxidizing agent)
-
Sodium Hydroxide (for workup)
-
Water
-
Dichloromethane or Ether (for extraction)
-
-
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to a flask containing p-toluidine and glycerol while cooling in an ice bath. The reaction is highly exothermic.
-
Once the initial mixture has cooled, add the oxidizing agent (e.g., arsenic pentoxide) portion-wise.
-
Heat the reaction mixture cautiously. The reaction can be vigorous, and careful temperature control is essential.[4] Once the initial vigorous reaction subsides, continue heating for several hours to ensure completion.
-
Allow the mixture to cool to room temperature and then carefully pour it into a large volume of cold water.
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution. This will precipitate the crude 5-methylquinoline.
-
The crude product can be purified by steam distillation.[4]
-
Extract the distillate with an organic solvent such as dichloromethane or ether.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 5-methylquinoline.
-
Alternative Synthesis Routes: Doebner-von Miller and Combes Reactions
While the Skraup synthesis is effective, the Doebner-von Miller and Combes reactions offer alternative pathways to substituted quinolines and can be adapted for 5-methylquinoline.
-
The Doebner-von Miller Reaction: This method involves the reaction of an aromatic amine with an α,β-unsaturated carbonyl compound in the presence of a strong acid.[2] For the synthesis of 5-methylquinoline, p-toluidine would be reacted with an appropriate α,β-unsaturated aldehyde. The reaction can be difficult to control due to the tendency of the unsaturated carbonyl compound to polymerize under acidic conditions.[4]
-
The Combes Synthesis: This reaction involves the condensation of an aromatic amine with a β-diketone in the presence of an acid catalyst.[2] To obtain 5-methylquinoline, a more complex, multi-step sequence would be necessary, likely involving the synthesis of a suitably substituted β-diketone.
The relationship and workflow of these classical quinoline syntheses are illustrated in the following diagram:
Caption: Classical synthetic routes to the 5-methylquinoline precursor.
B. Bromination of 5-Methylquinoline
The final step in the synthesis of 8-bromo-5-methylquinoline is the regioselective bromination of the 5-methylquinoline precursor.
Mechanism and Rationale:
The quinoline ring is an aromatic system, and the introduction of a bromine atom occurs via an electrophilic aromatic substitution reaction. The position of bromination is directed by the existing methyl group and the nitrogen atom in the quinoline ring. The use of a catalyst, such as silver sulfate, facilitates the generation of the electrophilic bromine species.[6]
Experimental Protocol: Synthesis of 8-Bromo-5-methylquinoline
This protocol is based on a reported synthesis of 5-bromo-8-methylquinoline.[6] Note the original source refers to the product as 5-bromo-8-methylquinoline, which is the same molecule as 8-bromo-5-methylquinoline, with the numbering preference depending on the context.
-
Reagents:
-
8-Methylquinoline (or 5-Methylquinoline)
-
Concentrated Sulfuric Acid
-
Silver Sulfate (Ag₂SO₄)
-
Bromine (Br₂)
-
Ice
-
Saturated aqueous Sodium Carbonate (Na₂CO₃)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 8-methylquinoline in concentrated sulfuric acid in a flask.
-
Add silver sulfate and then slowly add bromine to the reaction mixture.
-
Stir the reaction at room temperature for several hours.[6]
-
Pour the reaction mixture into ice water to quench the reaction.
-
Filter to remove any precipitate.
-
Basify the filtrate to a pH greater than 7 with a saturated aqueous solution of sodium carbonate.
-
Extract the aqueous phase multiple times with ethyl acetate.[6]
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography or recrystallization to yield pure 8-bromo-5-methylquinoline as a solid.[6]
-
The overall synthetic workflow from the precursor to the final product is depicted below:
Caption: Workflow for the bromination of 5-methylquinoline.
II. Characterization of 8-Bromo-5-methylquinoline
Thorough characterization is essential to confirm the identity and purity of the synthesized 8-bromo-5-methylquinoline. A combination of spectroscopic and physical methods is employed for this purpose.
A. Physical Properties
The physical properties of 8-bromo-5-methylquinoline provide a preliminary assessment of its purity.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈BrN | [7] |
| Molecular Weight | 222.08 g/mol | [7] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 37-38 °C | [6] |
B. Spectroscopic Characterization
Spectroscopic techniques provide detailed structural information, confirming the successful synthesis of the target molecule.
1. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Data: For 8-bromo-5-methylquinoline, the mass spectrum should show a molecular ion peak ([M]⁺) and an [M+2]⁺ peak of similar intensity, which is characteristic of the presence of a bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
-
Reported Data: The electrospray ionization (ESI+) mass spectrum shows peaks at m/z 222 and 224, corresponding to [M+H]⁺ for the two bromine isotopes.[6]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy (Predicted):
-
A singlet corresponding to the methyl protons (-CH₃) is expected in the upfield region.
-
The aromatic region will show a complex pattern of doublets and doublets of doublets for the protons on the quinoline ring. The presence of the electron-withdrawing bromine atom will cause a downfield shift for the adjacent protons.
-
-
¹³C NMR Spectroscopy (Predicted):
-
A signal for the methyl carbon (-CH₃) will appear in the upfield region.
-
The aromatic region will display signals for the nine carbons of the quinoline ring. The carbon atom attached to the bromine will be significantly shifted, and its signal may be of lower intensity.
-
3. Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule.
-
Expected Data: The IR spectrum of 8-bromo-5-methylquinoline is expected to show characteristic peaks for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the quinoline ring, and a C-Br stretching vibration in the fingerprint region.
The relationship between the different characterization techniques is illustrated below:
Caption: A logical workflow for the comprehensive characterization of the final product.
III. Conclusion and Future Perspectives
This technical guide has detailed a reliable and well-documented pathway for the synthesis and characterization of 8-bromo-5-methylquinoline. The Skraup synthesis provides a robust method for preparing the 5-methylquinoline precursor, which can then be efficiently brominated to yield the target compound. The provided characterization data and protocols serve as a valuable resource for researchers to verify the identity and purity of their synthesized material.
The strategic placement of the bromo and methyl groups on the quinoline scaffold makes 8-bromo-5-methylquinoline a versatile building block for further chemical transformations. The bromo substituent can readily participate in cross-coupling reactions, allowing for the introduction of a wide range of functionalities, while the methyl group can be a site for further synthetic modifications. This opens up avenues for the development of novel drug candidates and advanced organic materials. Future work could focus on optimizing the synthesis to improve yields and reduce the use of hazardous reagents, as well as exploring the utility of this compound in various applications.
References
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Bromoquinoline. PubChem Compound Database. Retrieved from [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. Retrieved from [Link]
-
Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-706. Retrieved from [Link]
-
ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Bromo-8-methylquinoline. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]
-
Doebner-von Miller Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]
-
Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]
-
Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]
-
YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved from [Link]
-
MDPI. (n.d.). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Retrieved from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. iipseries.org [iipseries.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. 5-BROMO-8-METHYL-QUINOLINE | 74316-55-5 [chemicalbook.com]
- 7. 5-Bromo-8-methylquinoline | C10H8BrN | CID 4715022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 8-Methylquinoline(611-32-5) 13C NMR [m.chemicalbook.com]
